8-Bromo-6-chloroquinolin-3-amine
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Overview
Description
8-Bromo-6-chloroquinolin-3-amine is a nitrogen-containing heterocyclic compound with a quinoline backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-Bromo-6-chloroquinolin-3-amine typically involves the bromination and chlorination of quinoline derivatives. One common method is the Friedländer synthesis, which involves the condensation of 2-aminobenzophenone with an aldehyde in the presence of a base. The resulting quinoline derivative is then subjected to bromination and chlorination under controlled conditions to yield this compound .
Industrial Production Methods
Industrial production of this compound often employs large-scale batch reactors where the reaction conditions are optimized for yield and purity. The use of catalysts and solvents that facilitate the bromination and chlorination steps is common. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the final product meets industrial standards .
Chemical Reactions Analysis
Types of Reactions
8-Bromo-6-chloroquinolin-3-amine undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions where the bromine or chlorine atoms are replaced by other nucleophiles.
Oxidation and Reduction: It can be oxidized or reduced under specific conditions to form different quinoline derivatives.
Coupling Reactions: The compound can undergo Suzuki-Miyaura coupling reactions to form carbon-carbon bonds with other aromatic compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium carbonate, and various amines.
Oxidation: Reagents such as potassium permanganate or chromium trioxide are used.
Reduction: Hydrogen gas in the presence of palladium on carbon (Pd/C) is a typical reducing agent.
Coupling Reactions: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling.
Major Products Formed
The major products formed from these reactions include various substituted quinoline derivatives, which can have different functional groups replacing the bromine or chlorine atoms .
Scientific Research Applications
8-Bromo-6-chloroquinolin-3-amine has a wide range of applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of potential therapeutic agents, including anticancer, antimicrobial, and antiviral compounds.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex organic molecules.
Material Science: It is used in the development of novel materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of 8-Bromo-6-chloroquinolin-3-amine in biological systems involves its interaction with various molecular targets. The compound can inhibit enzymes such as DNA gyrase and topoisomerase, leading to the disruption of DNA replication and transcription. This mechanism is particularly relevant in its antimicrobial and anticancer activities .
Comparison with Similar Compounds
Similar Compounds
- 6-Bromo-8-chloroquinoline
- 8-Bromo-4-chloroquinoline
- 8-Bromo-2-chloroquinoline
Uniqueness
8-Bromo-6-chloroquinolin-3-amine is unique due to its specific substitution pattern on the quinoline ring, which imparts distinct chemical reactivity and biological activity compared to other similar compounds. This uniqueness makes it a valuable compound in the development of new drugs and materials.
Properties
Molecular Formula |
C9H6BrClN2 |
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Molecular Weight |
257.51 g/mol |
IUPAC Name |
8-bromo-6-chloroquinolin-3-amine |
InChI |
InChI=1S/C9H6BrClN2/c10-8-3-6(11)1-5-2-7(12)4-13-9(5)8/h1-4H,12H2 |
InChI Key |
LBJPVGXLXBAQNL-UHFFFAOYSA-N |
Canonical SMILES |
C1=C2C=C(C=NC2=C(C=C1Cl)Br)N |
Origin of Product |
United States |
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